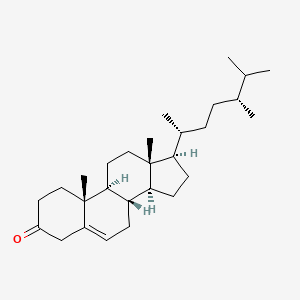
Campest-5-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Campest-5-en-3-one, also known as this compound, is a useful research compound. Its molecular formula is C28H46O and its molecular weight is 398.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Ergosterols and C24-methyl derivatives [ST0103]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the validated protocols for synthesizing Campest-5-en-3-one, and how can researchers optimize yield and purity?
- Methodological Answer : Synthesis typically involves the oxidation of campesterol or related sterols using Jones reagent (CrO₃ in H₂SO₄) or Oppenauer oxidation. To optimize yield, control reaction temperature (0–5°C for Jones reagent) and stoichiometry (1:3 molar ratio of substrate to oxidizing agent). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity should be confirmed using HPLC (>95% purity threshold) and melting point analysis .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135), FTIR, and mass spectrometry. For NMR, key signals include the ketone carbonyl at ~208 ppm (¹³C) and the absence of the C-3 hydroxyl group. FTIR should show a strong C=O stretch at ~1700 cm⁻¹. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ at m/z 411.35 .
Q. How does this compound’s stability vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines. Store samples in amber vials at -20°C, 4°C, and 25°C with desiccants. Monitor degradation via HPLC at 0, 1, 3, and 6 months. Kinetic modeling (Arrhenius equation) can predict shelf life. Note: Light exposure causes rapid ketone degradation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound (e.g., anti-inflammatory vs. pro-inflammatory effects)?
- Methodological Answer : Use in vitro (RAW 264.7 macrophages) and in vivo (murine models) assays with strict controls for cell passage number and endotoxin levels. Compare dose-response curves (0.1–100 µM) and cytokine profiles (ELISA for TNF-α, IL-6). Address discrepancies by replicating studies with standardized compound batches and reporting exact experimental conditions (e.g., serum-free media vs. FBS-containing media) .
Q. How can researchers design assays to elucidate this compound’s mechanism of action in lipid metabolism pathways?
- Methodological Answer : Employ siRNA knockdown of suspected targets (e.g., PPAR-γ, SREBP-1c) in HepG2 cells, followed by transcriptomic analysis (RNA-seq). Use isotopic tracing (¹⁴C-labeled acetate) to track lipid synthesis. Pair with molecular docking simulations (AutoDock Vina) to identify binding affinities to nuclear receptors. Validate via co-immunoprecipitation (Co-IP) .
Q. What statistical approaches are recommended for analyzing contradictory spectral data in structural studies of this compound derivatives?
- Methodological Answer : Apply multivariate analysis (PCA or PLS-DA) to NMR/XRD datasets to identify outlier spectra. Use Bayesian regression to quantify uncertainty in peak assignments. For crystallography, refine structures with SHELXL and validate via R-factor convergence (<5%). Cross-check with DFT calculations (B3LYP/6-31G*) for electronic environment consistency .
Q. How can computational models predict this compound’s interactions with cytochrome P450 enzymes, and what experimental validation is required?
- Methodological Answer : Use molecular dynamics (GROMACS) and docking (Schrödinger Suite) to simulate binding to CYP3A4/CYP7A1. Validate with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS to quantify metabolite formation (e.g., hydroxylated derivatives). Compare in silico binding free energies with experimental IC₅₀ values .
Q. Data Management & Reproducibility
Q. What metadata standards should accompany this compound research data to ensure reproducibility?
- Methodological Answer : Follow FAIR principles: Include synthesis parameters (reagent batches, reaction times), spectral raw files (FID for NMR, .raw for MS), and assay conditions (cell lines, passage numbers). Use repositories like Zenodo or ChEMBL with DOI assignment. Document statistical codes (R/Python scripts) in GitHub .
Q. How should researchers address batch-to-batch variability in this compound samples during multi-institutional studies?
- Methodological Answer : Implement a centralized QC protocol: NMR purity assessment, HPLC chromatograms, and HRMS for all batches. Use ANOVA to compare bioactivity across batches. If variability exceeds 10%, recalibrate synthesis protocols or exclude outliers with Grubbs’ test .
Q. Ethical & Methodological Pitfalls
Q. What are common pitfalls in interpreting this compound’s in vivo pharmacokinetic data, and how can they be mitigated?
- Methodological Answer :
Avoid overgeneralizing species-specific results (e.g., murine vs. human CYP450 activity). Use allometric scaling for dose translation and validate with physiologically based pharmacokinetic (PBPK) modeling. Disclose limitations in absorption/distribution due to low logP (~2.5) .
特性
分子式 |
C28H46O |
|---|---|
分子量 |
398.7 g/mol |
IUPAC名 |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,23-26H,7-8,10-17H2,1-6H3/t19-,20-,23+,24-,25+,26+,27+,28-/m1/s1 |
InChIキー |
ATIPVUGMJZAJPC-IMUDCKKOSA-N |
異性体SMILES |
C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)C4)C)C |
正規SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C |
同義語 |
campest-5-en-3-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















